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Compound of Interest |

3,3-Bis(4-hydroxy-2,5-
Compound Name: dimethylphenyl)isobenzofuran-

1(3H)-one

Cat. No.: B018015

Spectroscopic Profile of p-Xylenolphthalein: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
xylenolphthalein (3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one), a
phthalein dye derivative. Due to the limited availability of directly published complete
spectroscopic data for p-xylenolphthalein, this guide leverages detailed experimental data from
a closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-
hydroxyphenyl)isobenzofuran-1(3H)-one, to provide a robust and scientifically grounded
interpretation of the expected spectroscopic characteristics. The molecular formula for p-
xylenolphthalein is C24H2204 and its CAS number is 50984-88-8.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and known guantitative spectroscopic data for p-
xylenolphthalein and its close analogue.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR)
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Assignment

Predicted Chemical Shift
(ppm) for p-Xylenolphthalein

Reported Chemical Shift
(ppm) for 3-(4-hydroxy-2,3,5-
trimethylphenyl)-3-(4-
hydroxyphenyl)isobenzofura
n-1(3H)-one[1]

Aromatic H (phthalide) 7.8-8.0 7.91
Aromatic H (phthalide) 76-7.8 7.72
Aromatic H (phthalide) 7.4-7.6 7.50
Aromatic H (p-xylenol) 6.8 - 7.0 (singlet) 6.68 (singlet, trimethylphenyl)
, ) 6.92, 6.71 (AA'BB' system,
Aromatic H (p-xylenol) 6.6 - 6.8 (singlet)
hydroxyphenyl)
Phenolic OH 9.0 - 10.0 (broad singlet) Not explicitly reported
) ) 2.09, 2.05, 1.93 (singlets,
Methyl H (on xylenol ring) 2.0 - 2.3 (singlet)

trimethylphenyl)

13C NMR (Carbon-13 NMR)

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.mdpi.com/1422-8599/2025/4/M2067
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reported Chemical Shift

_ _ _ (ppm) for 3-(4-hydroxy-2,3,5-
] Predicted Chemical Shift )
Assignment trimethylphenyl)-3-(4-

m) for p-Xylenolphthalein
(ppm) for p-Xy > hydroxyphenyl)isobenzofura

n-1(3H)-one[1]

Carbonyl C (lactone) 168 - 172 169.3
Quaternary C (spiro) 90 - 95 92.1
Aromatic C-O (p-xylenol) 155 - 160 157.2
_ _ 153.3,134.4, 129.5, 125.9,
Aromatic C (phthalide) 120 - 155
124.2,121.8
) 149.8, 131.0, 128.4, 125.5,
Aromatic C (p-xylenol) 115 - 140
118.9, 115.3
Methyl C (on xylenol ring) 15-20 15.9,12.4,11.8

Reported Wavenumber
_ (cm=1) for 3-(4-hydroxy-
] Predicted Wavenumber ]
Functional Group _ 2,3,5-trimethylphenyl)-3-(4-
(cm~1) for p-Xylenolphthalein _
hydroxyphenyl)isobenzofura

n-1(3H)-one[1]

O-H Stretch (Phenolic) 3200 - 3600 (broad) 3449 (broad)
C-H Stretch (Aromatic) 3000 - 3100 3068

C-H Stretch (Aliphatic) 2850 - 3000 2921

C=0 Stretch (Lactone) 1750 - 1770 1763

C=C Stretch (Aromatic) 1450 - 1600 1612, 1488
C-O Stretch (Lactone/Phenol) 1100 - 1300 1235, 1167

Table 3: Mass Spectrometry (MS) Data
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Reported m/z for 3-(4-

_ hydroxy-2,3,5-
Predicted m/z for p- ]
lon . trimethylphenyl)-3-(4-
Xylenolphthalein _
hydroxyphenyl)isobenzofura

n-1(3H)-one[1]

[M+H]* 375.1591 361.1434
[M+Na]* 397.1410 383.1254
Molecular Formula C24H2204 C23H2004
Molecular Weight 374.43 g/mol 360.40 g/mol

Experimental Protocols

The experimental methodologies described below are based on the synthesis and
characterization of the closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-
hydroxyphenyl)isobenzofuran-1(3H)-one, and are expected to be directly applicable for the
synthesis and analysis of p-xylenolphthalein.[1]

Synthesis of Phthalein Derivatives

A general and efficient method for the synthesis of phenolphthalein derivatives involves the
condensation of a phenol with phthalic anhydride or a related precursor in the presence of an
acid catalyst. A modern approach utilizes methanesulfonic acid, which serves as both a catalyst
and a solvent, offering milder conditions compared to traditional methods using concentrated
sulfuric acid.

Workflow for Synthesis:

p-Xylenol + Mix in | Heat at 50-70°C | Quench with - Purify by g .
Phthalic Anhydride | = | Methanesulfonic Acid [ | for 1-2 hours 1 water " | Recrystallization p-Xylenolphthalein

/

Click to download full resolution via product page

Caption: Synthetic workflow for p-xylenolphthalein.
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra would be
recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be
dissolved in a suitable deuterated solvent, such as DMSO-ds or CDCls. Chemical shifts are
reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane
(TMS).

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Data
is typically collected over a range of 4000-400 cm~1.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed
using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile,
and introduced into the mass spectrometer via direct infusion or liquid chromatography.

Signaling Pathways and Logical Relationships

p-Xylenolphthalein, like other phthalein dyes, functions as a pH indicator. Its color change is a
result of a structural rearrangement in response to changes in hydrogen ion concentration. This
process can be visualized as a logical relationship between the pH of the solution and the
conformational state of the molecule, which in turn dictates its color.
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Environmental Conditions

Molecular S ithalein
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Caption: pH-dependent equilibrium of p-xylenolphthalein.

This in-depth guide provides a foundational understanding of the spectroscopic properties of p-
xylenolphthalein for researchers and professionals in drug development and related scientific
fields. The data and protocols, extrapolated from a closely related and well-characterized
analogue, offer a reliable framework for the identification, characterization, and application of
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["spectroscopic data (NMR, IR, Mass Spec) for p-
xylenolphthalein”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018015#spectroscopic-data-nmr-ir-mass-spec-for-p-
xylenolphthalein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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